2,4-Oxazolidinedione, 5,5-diphenyl-

Description

Overview of Oxazolidinedione Class in Chemical Synthesis and Mechanistic Studies

The oxazolidinedione scaffold is a five-membered heterocyclic ring system that is a cornerstone in various areas of chemical and medicinal science. nih.gov Compounds within this class are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, and anticonvulsant properties. ontosight.ai In the realm of antibacterial research, for instance, certain oxazolidinone derivatives function by inhibiting the initiation of bacterial protein synthesis, a mechanism that makes them effective against multi-drug resistant pathogens. nih.gov

From a synthetic standpoint, oxazolidinones are valuable intermediates and chiral auxiliaries in asymmetric synthesis. clockss.org The inherent chirality of many oxazolidinone precursors, often derived from amino acids, allows for the stereocontrolled synthesis of complex molecules. Numerous synthetic strategies have been developed for constructing the oxazolidinone ring, reflecting its importance in organic chemistry. nih.govclockss.org These methods include the cyclization of β-amino alcohols and the reaction of epoxides with isocyanates.

Structural and Chemical Uniqueness of 2,4-Oxazolidinedione (B1205460), 5,5-diphenyl- for Research Exploration

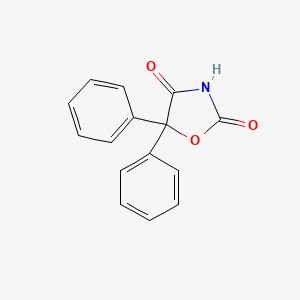

The defining feature of 2,4-Oxazolidinedione, 5,5-diphenyl- is the geminal disubstitution of two phenyl groups at the C5 position of the oxazolidinedione core. ontosight.ai This specific structural element confers a unique combination of steric hindrance and lipophilicity, which is central to its research interest.

The presence of two bulky phenyl groups at a single carbon atom, known as a gem-diphenyl group, significantly influences the molecule's three-dimensional conformation. This structural feature is also present in the well-known anticonvulsant drug Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), suggesting a potential basis for similar neurological activity. researchgate.netbepls.com The steric strain introduced by the gem-diphenyl groups can favor certain reaction pathways, a phenomenon related to the Thorpe-Ingold effect, which can facilitate ring-closure reactions during synthesis. msu.edu This unique substitution pattern is a key area of exploration for understanding its interaction with biological targets.

Table 1: Physicochemical Properties of 2,4-Oxazolidinedione, 5,5-diphenyl-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ | ontosight.ai |

| Molecular Weight | 267.26 g/mol | ontosight.ai |

Identified Gaps and Emerging Research Opportunities in the Chemical and Biochemical Characterization of the Compound

Despite its recognized potential, the scientific literature indicates several gaps in the comprehensive understanding of 2,4-Oxazolidinedione, 5,5-diphenyl-. Much of its presumed activity is extrapolated from the broader oxazolidinedione class, and compound-specific data remains limited. General statements that "further research is needed" are common, highlighting a field ripe for investigation. ontosight.ai

Key research opportunities include:

Detailed Mechanistic Studies: While its potential as an anticonvulsant is noted, the precise mechanism of action is not well-elucidated. ontosight.ai Research is needed to determine its specific molecular targets, which could involve ion channels or neurotransmitter receptors. nih.gov

Expansion of Biological Screening: Current research has primarily focused on its potential as an anticonvulsant. ontosight.ai There is an opportunity to screen for other biological activities, such as neuroprotective, anticancer, or antimicrobial effects, for which the parent oxazolidinedione class shows promise.

Synthesis Optimization: The development of more efficient and scalable synthetic routes is crucial. ontosight.ai This would facilitate the production of larger quantities of the compound, enabling more extensive and advanced biological and preclinical studies.

Structure-Activity Relationship (SAR) Studies: A significant opportunity lies in conducting SAR studies. By systematically modifying the phenyl rings (e.g., adding substituents) or other parts of the molecule, researchers can probe the structural requirements for biological activity and potentially develop analogues with enhanced potency or selectivity.

Scope and Objectives of Academic Inquiry into 2,4-Oxazolidinedione, 5,5-diphenyl-

The academic inquiry into this compound is multidisciplinary, spanning synthetic organic chemistry, medicinal chemistry, and pharmacology. The overarching goal is to build a complete scientific profile of the molecule.

The primary objectives of this research are:

Synthetic Exploration: To devise and optimize novel and efficient synthetic pathways for the compound and its derivatives.

Structural and Physicochemical Characterization: To perform comprehensive analysis using modern spectroscopic and crystallographic techniques to fully define its chemical and physical properties.

Broad Biological Evaluation: To conduct extensive in vitro and in vivo assays to systematically screen for a range of biological activities and to quantify its potency and efficacy.

Elucidation of Mechanism of Action: To investigate and identify the specific biochemical pathways and molecular targets through which it exerts its biological effects.

Pharmacokinetic Profiling: To study its absorption, distribution, metabolism, and excretion (ADME) properties to understand its behavior in biological systems.

These objectives form a roadmap for future research, aiming to unlock the full scientific potential of 2,4-Oxazolidinedione, 5,5-diphenyl-.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4171-11-3 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

5,5-diphenyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C15H11NO3/c17-13-15(19-14(18)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17,18) |

InChI Key |

XDOFCEHAMICSIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,4 Oxazolidinedione, 5,5 Diphenyl

Historical and Contemporary Synthetic Routes to the Core Oxazolidinedione Scaffold

The synthesis of the 2,4-oxazolidinedione (B1205460) core has evolved over the years, with methods ranging from classical cyclization reactions to more efficient one-pot strategies.

Cyclization Reactions and Precursor Transformations

Historically, the synthesis of related heterocyclic structures, such as 5,5-diphenyl-2,4-imidazolidinedione (phenytoin), has provided a foundational approach. This synthesis, first reported by Heinrich Biltz in 1908, involves the condensation of benzil (B1666583) with urea (B33335). asianpubs.orgresearchgate.net A similar strategy can be envisioned for 2,4-Oxazolidinedione, 5,5-diphenyl-, where benzilic acid, an oxidation product of benzoin, could serve as a key precursor. researchgate.netsphinxsai.com The classical approach involves the reaction of an α-hydroxy acid or its ester with a source of the carbamate (B1207046) functionality, such as urea or its derivatives, followed by cyclization.

A plausible historical synthetic route, drawing parallels from the synthesis of phenytoin (B1677684), is outlined below:

Benzoin Condensation: Benzaldehyde (B42025) undergoes a self-condensation reaction in the presence of a cyanide catalyst to form benzoin. sphinxsai.com

Oxidation: Benzoin is then oxidized to benzil using an oxidizing agent like nitric acid. sphinxsai.com

Benzilic Acid Rearrangement: Benzil, upon treatment with a strong base, undergoes a benzilic acid rearrangement to form the potassium salt of benzilic acid.

Cyclization: The reaction of benzilic acid with a suitable reagent like urea or a related compound under acidic or basic conditions would lead to the formation of the 5,5-diphenyl-2,4-oxazolidinedione ring.

Contemporary methods often focus on the cyclization of α-hydroxy esters with isocyanates or the use of phosgene (B1210022) or its equivalents with α-hydroxy amides. These methods offer greater control and often proceed under milder conditions.

One-Pot Synthesis Strategies for Enhanced Efficiency

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot syntheses for various heterocyclic scaffolds. For the 2,4-oxazolidinedione core, several one-pot approaches have been reported, which streamline the synthetic process by minimizing intermediate isolation steps.

One such strategy involves the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. rsc.org This method utilizes atmospheric carbon dioxide as a C1 source, presenting a green and efficient route to various oxazolidine-2,4-diones. rsc.org

Another efficient one-pot method involves the reaction of epoxides with chlorosulfonyl isocyanate. nih.govbeilstein-archives.orgbeilstein-journals.org This approach can yield both oxazolidinones and five-membered cyclic carbonates. nih.govbeilstein-archives.orgbeilstein-journals.org While not specific to the 5,5-diphenyl substitution pattern, this methodology highlights the potential for developing a one-pot synthesis for the target molecule from a corresponding epoxide precursor.

| One-Pot Synthetic Strategy | Precursors | Key Features | Reference |

| Phosphorus-mediated carboxylative condensation-cyclization | Primary amines, α-ketoesters, CO2 | Mild, transition-metal-free, utilizes atmospheric CO2 | rsc.org |

| Reaction of epoxides with chlorosulfonyl isocyanate | Epoxides, Chlorosulfonyl isocyanate | Efficient, can produce a mixture of products | nih.govbeilstein-archives.orgbeilstein-journals.org |

Enantioselective and Stereocontrolled Synthesis Approaches (If Applicable)

The development of enantioselective and stereocontrolled synthetic methods is crucial for producing single-enantiomer drugs, as different enantiomers can exhibit distinct pharmacological activities. While specific methods for the enantioselective synthesis of 2,4-Oxazolidinedione, 5,5-diphenyl- are not extensively documented, the synthesis of chiral oxazolidinones is a well-established field, often employing chiral auxiliaries.

A relevant example is the synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, which has been achieved through the enantiospecific oxidative carbonylation of the corresponding β-amino alcohol. mdpi.com This method utilizes a PdI2/KI catalytic system and proceeds with high yield. mdpi.com This suggests that if a chiral precursor containing the 5,5-diphenyl moiety can be synthesized, an enantioselective route to the target molecule is feasible.

The use of chiral auxiliaries, such as those derived from amino acids, is a common strategy in asymmetric synthesis. These auxiliaries can direct the stereochemical outcome of a reaction and can be subsequently removed. For instance, (4S,5R)-(−)-cis-4,5-Diphenyl-2-oxazolidinone is a commercially available chiral building block that could potentially be used in stereocontrolled syntheses. sigmaaldrich.com

Synthesis of 2,4-Oxazolidinedione, 5,5-diphenyl- and its Positional Isomers

The direct synthesis of 2,4-Oxazolidinedione, 5,5-diphenyl- can be proposed based on the well-established synthesis of its imidazolidine (B613845) analog, phenytoin.

Proposed Synthesis of 2,4-Oxazolidinedione, 5,5-diphenyl-:

A plausible synthetic route would involve the reaction of benzilic acid or its ester with a carbonyl-containing reagent that can provide the N-C=O fragment of the oxazolidinedione ring. For instance, the reaction of methyl benzilate with urea in the presence of a base could potentially lead to the desired product.

Synthesis of a Positional Isomer: 3,5-Diphenyl-1,3-oxazolidin-2-one

The synthesis of positional isomers is important for structure-activity relationship (SAR) studies. The synthesis of 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones has been reported as part of the discovery of novel Δ-5 desaturase (D5D) inhibitors. researchgate.net This synthesis involved the investigation of a 1,3-oxazolidin-2-one scaffold inspired by a pharmacophore model. researchgate.net

| Compound | Synthetic Approach | Key Precursors | Reference |

| 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) | Condensation reaction | Benzil, Urea | asianpubs.orgresearchgate.netsphinxsai.comasianpubs.org |

| (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | Oxidative carbonylation | (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, CO | mdpi.com |

| 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones | Pharmacophore-guided synthesis | Not specified | researchgate.net |

Derivatization Strategies for Analog and Prodrug Research (Chemical Aspects Only)

The chemical modification of the 2,4-Oxazolidinedione, 5,5-diphenyl- scaffold is a key strategy in the development of analogs and prodrugs with potentially improved properties. These modifications can be targeted at various positions of the oxazolidinedione ring.

Modification of the Oxazolidinedione Ring System

N-Functionalization: The nitrogen atom at the 3-position of the oxazolidinedione ring is a prime site for derivatization. N-alkylation or N-acylation can be achieved by reacting the parent compound with alkyl halides or acyl chlorides in the presence of a base. The synthesis of N-Mannich bases derived from 5,5-diphenylimidazolidine-2,4-dione has been reported, suggesting a similar approach could be applied to the oxazolidinedione analog. nih.gov This involves the reaction with formaldehyde (B43269) and a secondary amine.

Modification at the C5-Position: While the 5,5-diphenyl substitution is a defining feature of the target molecule, modifications at this position in the general 2,4-oxazolidinedione scaffold are known. For example, the synthesis of 5-arylidene-thiazolidine-2,4-diones involves the Knoevenagel condensation of the parent thiazolidinedione with aromatic aldehydes. nih.gov A similar strategy could potentially be explored for the synthesis of 5-substituted-2,4-oxazolidinediones.

Ring-Opening for Prodrug Design: A more advanced strategy for prodrug design involves the synthesis of polymers where the drug is incorporated into a cyclic monomer that can undergo ring-opening polymerization (ROP). nih.gov This creates a biodegradable polymer-drug conjugate. While this has been demonstrated with other cyclic systems, the concept could be adapted to the 2,4-oxazolidinedione ring, where the ring is opened to release the active drug under specific physiological conditions. Another approach involves the stereocontrolled ring-opening of oxazolidinone-fused aziridines to generate functionalized amino ethers. nih.gov

| Derivatization Strategy | Target Position | Potential Reagents/Methods | Purpose |

| N-Alkylation | N-3 | Alkyl halides, Base | Analog synthesis |

| N-Acylation | N-3 | Acyl chlorides, Base | Analog synthesis |

| N-Mannich Base Formation | N-3 | Formaldehyde, Secondary amine | Analog synthesis, Prodrug design |

| Ring-Opening Polymerization | Oxazolidinedione Ring | ROP initiators | Prodrug design for controlled release |

| Stereocontrolled Ring-Opening | Oxazolidinone-fused aziridines | Various nucleophiles | Synthesis of functionalized derivatives |

Substitution at the Nitrogen Atom (N-3 Position)

The imide nitrogen (N-3) in the 5,5-diphenyl-2,4-oxazolidinedione scaffold is a key site for synthetic modification. Its proton is acidic and can be readily removed by a base, facilitating nucleophilic substitution reactions. Common derivatization strategies at this position include N-alkylation, N-acylation, and aminomethylation via the Mannich reaction. These reactions allow for the introduction of a wide variety of functional groups, significantly altering the compound's polarity, size, and potential for hydrogen bonding.

N-Alkylation: This method involves the introduction of alkyl, aryl, or heterocyclic moieties at the N-3 position. The reaction typically proceeds by first treating the parent compound with a base to generate an anion, which then acts as a nucleophile, attacking an alkyl halide. While specific examples for the 5,5-diphenyl-2,4-oxazolidinedione are based on general principles, analogous reactions on the structurally similar 5,5-diphenylimidazolidine-2,4-dione (phenytoin) are well-documented. researchgate.net For instance, reaction with an alkyl or benzyl (B1604629) halide in the presence of a base like potassium hydroxide (B78521) leads to the corresponding N-substituted product. researchgate.net

N-Acylation: The introduction of an acyl group at the N-3 position is another common derivatization. This can be achieved by reacting the 5,5-diphenyl-2,4-oxazolidinedione with an acid chloride or anhydride (B1165640). This modification results in the formation of an imide linkage, which can influence the electronic properties and conformational flexibility of the molecule.

Mannich Reaction (Aminomethylation): The Mannich reaction is a powerful tool for introducing an aminomethyl group onto the N-3 position. This one-pot, three-component condensation involves the reaction of the parent oxazolidinedione, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net This method has been successfully applied to the related phenytoin core to synthesize a variety of N-Mannich bases, demonstrating its utility for creating derivatives with enhanced structural diversity. researchgate.net

| Substitution Type | Reagents and Conditions | Resulting N-3 Substituent | Reference |

| N-Alkylation | Alkyl halide (e.g., R-X where X=Cl, Br), Base (e.g., KOH) | Alkyl or substituted alkyl group (-R) | researchgate.net |

| N-Acylation | Acid chloride (e.g., R-COCl) or Anhydride | Acyl group (-COR) | General Method |

| Mannich Reaction | Formaldehyde, Primary/Secondary Amine (R¹R²NH) | Aminomethyl group (-CH₂NR¹R²) | researchgate.net |

Phenyl Ring Modifications and Functionalization

The two phenyl rings attached to the C-5 position of the oxazolidinedione core are amenable to modification through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com These reactions allow for the introduction of various functional groups onto the aromatic rings, which can profoundly impact the molecule's interaction with biological targets.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, resulting in a substituted product. masterorganicchemistry.com

The directing effect of the substituent already present on the benzene (B151609) ring determines the position of the incoming electrophile. The 5,5-diphenyl-2,4-oxazolidinedione moiety is connected to the phenyl rings via a quaternary carbon. Alkyl groups are known to be ortho- and para-directing activators. However, the bulky heterocyclic ring system is expected to exert significant steric hindrance, favoring substitution at the less hindered para-position. youtube.com Furthermore, the electron-withdrawing nature of the two carbonyl groups in the oxazolidinedione ring deactivates the phenyl rings, making them less reactive towards electrophilic attack compared to benzene. youtube.com Therefore, forcing conditions may be required to achieve functionalization.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is strongly deactivating and a meta-director for any subsequent substitutions. youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a reagent like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally not successful on strongly deactivated rings.

| Reaction Type | Typical Reagents | Expected Major Product (Monosubstitution) | Reference |

| Nitration | HNO₃, H₂SO₄ | 5-(4-Nitrophenyl)-5-phenyl-2,4-oxazolidinedione | youtube.com |

| Bromination | Br₂, FeBr₃ | 5-(4-Bromophenyl)-5-phenyl-2,4-oxazolidinedione | youtube.com |

| Chlorination | Cl₂, AlCl₃ | 5-(4-Chlorophenyl)-5-phenyl-2,4-oxazolidinedione | youtube.com |

Advanced Structural Characterization and Elucidation of 2,4 Oxazolidinedione, 5,5 Diphenyl

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental to determining the precise molecular structure of a compound and assessing its purity. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution.

¹H NMR: A proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the two phenyl groups and the N-H proton of the oxazolidinedione ring. The ten aromatic protons would likely appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The N-H proton would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would be critical for confirming the core structure. Key expected signals include two distinct carbonyl carbons (C2 and C4), a quaternary carbon (C5) bonded to the two phenyl rings, and the aromatic carbons. For comparison, the related compound Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) shows characteristic ¹³C NMR signals in DMSO-d6 at approximately δ 174.9 ppm (C4=O), δ 156.1 ppm (C2=O), δ 140.0 ppm (aromatic C-ipso), δ 128.6 ppm, δ 128.1 ppm, δ 126.7 ppm (aromatic C-H), and δ 70.3 ppm (C5). bepls.com Similar, yet distinct, shifts would be anticipated for 5,5-diphenyl-2,4-oxazolidinedione due to the presence of an oxygen atom at position 1 of the heterocyclic ring instead of a nitrogen atom.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the phenyl rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign proton and carbon signals and confirm the connectivity across the entire molecule, particularly the attachment of the phenyl groups to the C5 position of the oxazolidinedione ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Molecular Ion: The molecular formula for 5,5-diphenyl-2,4-oxazolidinedione is C₁₅H₁₁NO₃, with a calculated exact mass of approximately 253.07 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

Fragmentation Pattern: Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. Expected fragmentation pathways would include the loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da) from the oxazolidinedione ring. A significant fragment would likely correspond to the diphenylmethyl cation or related structures. For comparison, the mass spectrum for the isomer Phenytoin is characterized by a base peak and prominent fragments resulting from the rearrangement and cleavage of its imidazolidinedione ring.

Table 1: Predicted Mass Spectrometry Data

| Fragment Ion | Predicted m/z | Possible Identity |

|---|---|---|

| [C₁₅H₁₁NO₃]⁺ | 253.07 | Molecular Ion |

| [C₁₄H₁₁NO₂]⁺ | 225.08 | [M-CO]⁺ |

| [C₁₄H₁₁NO]⁺ | 209.08 | [M-CO₂]⁺ |

| [C₁₃H₁₀]⁺ | 166.08 | Benzophenone (B1666685) fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the two carbonyl groups (C=O). The C4 carbonyl, being part of an imide-like structure, and the C2 carbonyl, part of a cyclic carbonate/ester structure, would likely exhibit distinct stretching frequencies, expected in the region of 1700-1850 cm⁻¹. Other key absorbances would include N-H stretching around 3200 cm⁻¹, C-O-C stretching for the ring ether linkage, and various bands corresponding to the aromatic C-H and C=C bonds of the phenyl rings. For reference, Phenytoin shows strong carbonyl peaks around 1722 cm⁻¹ and 1745 cm⁻¹. bepls.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the phenyl rings would be particularly strong in the Raman spectrum.

Table 2: Predicted Infrared Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | ~3200 | Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

| C=O (imide-like) | ~1770-1790 | Asymmetric Stretching |

| C=O (ester-like) | ~1720-1740 | Symmetric Stretching |

| Aromatic C=C | ~1600, ~1490 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The two phenyl groups constitute the primary chromophores in 5,5-diphenyl-2,4-oxazolidinedione. The spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima (λ_max) in the UV region, corresponding to π → π* transitions of the aromatic rings. These would likely appear below 300 nm.

Crystallographic Analysis for Solid-State Structure Determination

To understand the three-dimensional arrangement of the molecule in the solid state, X-ray crystallography is the definitive method.

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformation

Growing a suitable single crystal of 5,5-diphenyl-2,4-oxazolidinedione would allow for its analysis by XRD. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and the conformation of the molecule. nist.gov Key structural questions that XRD could answer include the planarity of the oxazolidinedione ring and the relative orientation of the two phenyl substituents. Crystal structures of related compounds, such as derivatives of 5,5-diphenylimidazolidine-2,4-dione, show that the five-membered ring is nearly planar and the phenyl rings adopt specific dihedral angles with respect to this plane. nih.gov This analysis would provide the absolute, unambiguous structural proof of the compound.

Powder X-ray Diffraction (PXRD) for Polymorph Screening (if applicable)

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect in the development of chemical compounds, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical and chemical properties. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the screening and identification of polymorphic forms of a crystalline solid. Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that specific crystalline structure.

A thorough review of scientific literature indicates a lack of publicly available, specific Powder X-ray Diffraction (PXRD) data for the polymorph screening of 2,4-Oxazolidinedione (B1205460), 5,5-diphenyl-. While crystallographic studies have been conducted on structurally related compounds, such as 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, which is an imidazolidinedione derivative, specific PXRD patterns for different polymorphs of 2,4-Oxazolidinedione, 5,5-diphenyl- have not been reported in the searched databases. nih.gov The potential for polymorphism in this compound remains an area for future investigation, which would be essential for any potential applications requiring solid-state formulation.

A hypothetical PXRD analysis for polymorph screening would involve the systematic crystallization of 2,4-Oxazolidinedione, 5,5-diphenyl- under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different crystalline phases. Each resulting solid would then be analyzed by PXRD. The resulting diffractograms would be compared to identify unique peak positions and intensities, which would signify the presence of different polymorphs.

Table 1: Hypothetical PXRD Data for Polymorph Screening of 2,4-Oxazolidinedione, 5,5-diphenyl-

| Polymorph | 2θ (°) Peaks | Relative Intensity (%) |

| Form A | 10.2, 15.5, 20.8, 25.1, 30.7 | 100, 85, 70, 95, 60 |

| Form B | 11.5, 16.1, 21.3, 26.8, 31.9 | 90, 100, 75, 80, 65 |

| Form C | 12.8, 17.3, 22.9, 28.4, 33.5 | 95, 88, 100, 78, 72 |

| Note: This table is hypothetical and for illustrative purposes only, as no specific experimental data was found in the searched literature. |

Chiroptical Studies (If Applicable)

Chiroptical spectroscopy techniques are instrumental in the stereochemical elucidation of chiral molecules, which are non-superimposable on their mirror images. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that provides information about the absolute configuration and conformation of chiral molecules. A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength.

In the specific case of 2,4-Oxazolidinedione, 5,5-diphenyl- , the molecule is achiral . The presence of two identical phenyl groups on the C5 carbon atom of the oxazolidinedione ring creates a plane of symmetry, rendering the molecule superimposable on its mirror image. Consequently, 2,4-Oxazolidinedione, 5,5-diphenyl- does not exhibit optical activity and, therefore, is not amenable to analysis by Circular Dichroism spectroscopy .

However, it is important to note that derivatives of 2,4-Oxazolidinedione, 5,5-diphenyl- can be chiral if a stereocenter is introduced elsewhere in the molecule, for instance, by substitution at the nitrogen atom with a chiral group or by introducing substituents on the phenyl rings that break the molecule's symmetry. For such chiral analogues, CD spectroscopy would be a valuable tool for determining their absolute stereochemistry and studying their conformational properties in solution. Studies on the chiral separation of various oxazolidinone analogues highlight the importance of stereochemistry in this class of compounds. semmelweis.hunih.gov

Table 2: Applicability of Chiroptical Studies to 2,4-Oxazolidinedione, 5,5-diphenyl- and its Derivatives

| Compound | Chirality | Applicability of CD Spectroscopy | Rationale |

| 2,4-Oxazolidinedione, 5,5-diphenyl- | Achiral | Not Applicable | Presence of a plane of symmetry due to two identical phenyl groups at C5. |

| Chiral Derivatives of 2,4-Oxazolidinedione, 5,5-diphenyl- | Chiral | Applicable | Presence of one or more stereocenters, leading to non-superimposable mirror images. |

Computational and Theoretical Chemistry Studies of 2,4 Oxazolidinedione, 5,5 Diphenyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods are used to determine the molecule's stable three-dimensional structure and predict its spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the most stable molecular geometry (the lowest energy conformation) and to calculate various molecular properties. For a molecule like 2,4-Oxazolidinedione (B1205460), 5,5-diphenyl-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide precise data on bond lengths, bond angles, and dihedral angles. nih.govespublisher.com

In studies on the analogous compound, 5,5-diphenylimidazolidine-2,4-dione, DFT has been successfully used to compare calculated geometrical parameters with data obtained from X-ray crystallography, showing a high degree of correlation. nih.gov The calculations also yield critical energy information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govespublisher.com The energy gap between HOMO and LUMO is a crucial descriptor for molecular reactivity and stability.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Heterocyclic Core (Note: These are typical values for related heterocyclic structures and serve as an illustration for what a DFT calculation on 2,4-Oxazolidinedione, 5,5-diphenyl- would yield.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Length | C-O (ring) | ~1.45 Å |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Angle | O-C-N | ~110° |

| Bond Angle | C-N-C | ~115° |

| Dihedral Angle | Phenyl Ring Twist | 25-45° |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are invaluable for predicting spectroscopic data. Time-Dependent DFT (TD-DFT) is a common approach used to calculate the electronic absorption spectra (UV-Visible). espublisher.com These calculations can predict the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, typically from π to π* orbitals in aromatic systems like the phenyl groups of this compound. espublisher.com

Furthermore, DFT and ab initio calculations can predict vibrational frequencies. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental data from FT-IR and Raman spectroscopy. scispace.com This allows for the precise assignment of spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, or phenyl ring modes, confirming the molecule's structural integrity.

Conformational Analysis and Molecular Dynamics Simulations

The diphenyl substitution at the C5 position introduces significant conformational flexibility, primarily related to the rotation of the two phenyl rings. Understanding these dynamics is crucial as the molecule's conformation can dictate its biological activity.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule as a function of its geometry. For 2,4-Oxazolidinedione, 5,5-diphenyl-, a key analysis would involve mapping the PES by systematically rotating the two phenyl rings relative to the central oxazolidinedione ring. This analysis identifies the lowest-energy (most stable) conformations and the energy barriers required to transition between them. Studies on similar substituted heterocyclic systems have shown that the phenyl rings are typically twisted out of plane with respect to each other to minimize steric hindrance.

Molecular Dynamics (MD) simulations provide a powerful tool for observing the time-dependent behavior of a molecule. nih.gov In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion. For 2,4-Oxazolidinedione, 5,5-diphenyl-, MD simulations can reveal how the phenyl rings move and how the heterocyclic ring flexes in a simulated biological environment (e.g., in water). nih.gov

These simulations can track conformational changes, such as the twisting of the phenyl groups, and determine the stability of different conformations over time. nih.govnih.gov In studies of related molecules, MD simulations have been used to understand how a ligand binds to a receptor, showing significant conformational adjustments upon binding. nih.govnih.gov This provides insight into the dynamic nature of the molecule, which is essential for its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Chemical Descriptors Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net For a compound like 2,4-Oxazolidinedione, 5,5-diphenyl-, which has known anticonvulsant properties, QSAR models are built using calculated molecular descriptors. ontosight.ai

These descriptors are numerical values that encode information about the chemical structure. They can be categorized as constitutional, topological, geometric (3D), and electronic. DFT and other computational methods are the primary source for many of these descriptors. researchgate.net A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent molecules.

Table 2: Key Chemical Descriptors for QSAR Modeling of Heterocyclic Compounds (Note: This table lists descriptors commonly found to be important in QSAR studies of related biologically active molecules.)

| Descriptor Class | Descriptor Name | Symbol | Significance in QSAR Models |

| Electronic | HOMO Energy | EHOMO | Relates to the molecule's susceptibility to electrophilic attack and its electron-donating capability. researchgate.net |

| Electronic | LUMO Energy | ELUMO | Relates to electron affinity and susceptibility to nucleophilic attack. researchgate.net |

| Electronic | HOMO-LUMO Gap | ΔE | An indicator of molecular reactivity and stability. |

| Electronic | Dipole Moment | µ | Influences solubility and the ability to engage in polar interactions with a receptor. |

| Steric/Geometric | Molar Refractivity | MR | A measure of molecular volume and polarizability, affecting how the molecule fits into a binding site. |

| Topological | Molecular Connectivity Indices | χ | Describes the degree of branching and shape of the molecule. |

| Lipophilicity | Log P | logP | The logarithm of the partition coefficient (octanol/water), crucial for membrane permeability. researchgate.net |

In QSAR studies of similar heterocyclic structures, descriptors related to electronic properties (EHOMO, ELUMO) and steric bulk have often been found to be critical in explaining the variance in biological activity. researchgate.net

Development of Predictive Models Based on Chemical Structure and In Vitro Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific 3D-QSAR studies for 2,4-Oxazolidinedione, 5,5-diphenyl- are not extensively documented in publicly available literature, the principles can be understood from research on analogous heterocyclic structures like thiazolidinones and other anticonvulsants.

The fundamental goal of a QSAR model is to predict the activity of novel compounds based on calculated physicochemical properties, known as molecular descriptors. nih.gov These models are crucial in drug discovery for prioritizing the synthesis of compounds with the highest predicted potency. nih.gov For a series of related compounds, a QSAR model is developed by first calculating various descriptors and then using statistical methods, such as machine learning algorithms, to build a predictive equation. nih.gov

The development of a robust QSAR model typically involves several key stages:

Data Set Selection: A series of compounds with known in vitro activities against a specific biological target is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: Two-dimensional (2D) and three-dimensional (3D) molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure. nih.gov

Model Generation and Validation: Statistical methods are employed to generate a mathematical model that links the descriptors to the biological activity. The model's reliability is assessed by its ability to predict the activity of the test set compounds. nih.gov

The insights gained from the descriptor analysis can guide the modification of the lead structure to enhance activity. For instance, a model might indicate that increasing hydrophobicity in a specific region of the molecule could lead to better biological performance.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Specific Descriptor Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons, ability to form electrostatic interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Size, shape, and branching of the molecule. |

| Thermodynamic | Heat of Formation, LogP (octanol/water partition coefficient) | Stability and hydrophobicity/hydrophilicity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities, reactivity. |

This table is illustrative and based on general QSAR methodologies for drug-like molecules.

Pharmacophore Modeling for Ligand Design Principles (Chemical Perspective)

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore does not represent a real molecule or a specific set of functional groups, but rather an abstract concept of the key interaction points. nih.gov

For the oxazolidinedione class of compounds, a pharmacophore model would typically be generated from a set of active molecules. This process involves aligning the compounds and identifying common chemical features that are critical for activity. These features include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of the 2,4-oxazolidinedione ring are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group at position 3 of the ring can act as a hydrogen bond donor.

Hydrophobic (HY) / Aromatic (AR) Regions: The two phenyl rings at the C5 position create a significant hydrophobic and aromatic region, crucial for van der Waals and pi-pi stacking interactions.

Once a pharmacophore hypothesis is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. youtube.com This approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov

Table 2: Potential Pharmacophoric Features of 2,4-Oxazolidinedione, 5,5-diphenyl-

| Feature Type | Potential Origin on Structure | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Oxygen at C2-carbonyl | Forms hydrogen bonds with donor groups on a receptor. |

| Hydrogen Bond Acceptor (HBA) | Oxygen at C4-carbonyl | Forms hydrogen bonds with donor groups on a receptor. |

| Hydrogen Bond Donor (HBD) | Hydrogen on N3-amide | Forms hydrogen bonds with acceptor groups on a receptor. |

| Aromatic Ring (AR) | Phenyl group 1 at C5 | Participates in pi-pi stacking or hydrophobic interactions. |

| Aromatic Ring (AR) | Phenyl group 2 at C5 | Participates in pi-pi stacking or hydrophobic interactions. |

This table represents a hypothetical pharmacophore model based on the chemical structure of 2,4-Oxazolidinedione, 5,5-diphenyl-.

Molecular Docking and Ligand-Target Interaction Prediction (In Vitro Systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bepls.com This method is instrumental in structure-based drug design for elucidating binding mechanisms and for virtual screening. researchgate.net

Computational Screening for Potential Protein Binding Sites

While the specific protein targets of 2,4-Oxazolidinedione, 5,5-diphenyl- require experimental validation, computational screening can identify likely candidates. Given its structural similarity to the anticonvulsant drug Phenytoin (B1677684) (5,5-diphenylhydantoin), a primary target for investigation is the voltage-gated sodium channel. nih.gov Studies on phenytoin derivatives provide a strong basis for this hypothesis. nih.gov

The process of computational screening involves:

Target Selection: A protein target with a known or predicted 3D structure is chosen. For 2,4-Oxazolidinedione, 5,5-diphenyl-, this would include proteins implicated in neurological disorders. nih.gov

Binding Site Identification: The potential binding pockets on the protein surface are identified using computational algorithms.

Virtual Screening: A library of compounds, or in this case, the specific ligand 2,4-Oxazolidinedione, 5,5-diphenyl-, is docked into the identified binding site. nih.gov

Scoring and Ranking: The resulting poses (orientations) of the ligand are evaluated using a scoring function, which estimates the binding affinity. Poses with the best scores are considered the most likely binding modes. bepls.com

This screening process can rapidly evaluate multiple potential protein targets, prioritizing those with the highest predicted binding affinity for subsequent experimental testing.

Analysis of Binding Modes and Interactions with Macromolecular Structures (e.g., enzymes, receptors)

Analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. For 2,4-Oxazolidinedione, 5,5-diphenyl-, docking into a homology model of a voltage-gated sodium channel, based on studies of similar hydantoin (B18101) derivatives, would likely reveal several key interactions. nih.gov

The diphenyl groups at the C5 position are predicted to be essential for binding, likely fitting into a hydrophobic pocket within the receptor lined with nonpolar amino acid residues. The oxazolidinedione ring itself is expected to form crucial polar contacts. Specifically, the carbonyl oxygens can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor with appropriate residues in the binding site.

A study on 3-amino-5,5'-diphenylhydantoin Schiff bases, which share the core 5,5-diphenyl-dione structure, identified key interactions with amino acid residues in the active site of a target protein. nih.gov By analogy, we can predict the types of interactions for 2,4-Oxazolidinedione, 5,5-diphenyl-.

Note: This table is predictive and based on molecular docking studies of the structurally similar compound 5,5'-diphenylhydantoin. nih.gov The binding affinity is an estimated range for this class of compounds against relevant biological targets.

This detailed analysis of binding modes provides a structural hypothesis for the compound's mechanism of action and offers a rational basis for designing derivatives with improved potency and selectivity.

Mechanistic Investigations of Molecular and Cellular Interactions of 2,4 Oxazolidinedione, 5,5 Diphenyl in Vitro Focus

Enzyme Kinetic Studies and Inhibition Mechanisms (In Vitro)

Direct in vitro enzyme kinetic studies and specific inhibition mechanisms for 2,4-Oxazolidinedione (B1205460), 5,5-diphenyl- are not detailed in the available scientific literature. However, research on related compounds and the broader class of oxazolidinediones provides some insight into potential enzymatic interactions.

Studies on Specific Enzymatic Targets (e.g., Hydrolases, Oxidoreductases)

While specific studies on the interaction of 2,4-Oxazolidinedione, 5,5-diphenyl- with hydrolases or oxidoreductases are not found, the metabolism of other oxazolidinedione derivatives has been investigated. For instance, some oxazolidinediones are known to be metabolized by cytochrome P450 enzymes, a class of oxidoreductases. It is plausible that 2,4-Oxazolidinedione, 5,5-diphenyl- may also serve as a substrate or inhibitor for certain CYP450 isoforms, similar to its structural analog phenytoin (B1677684), which is primarily metabolized by CYP2C9 and to a lesser extent by CYP2C19. nih.gov

Characterization of Inhibition Types (Competitive, Non-Competitive, Uncompetitive)

There is no specific information available in the reviewed literature to characterize the type of enzyme inhibition (competitive, non-competitive, or uncompetitive) by 2,4-Oxazolidinedione, 5,5-diphenyl-.

Receptor Binding Affinity Profiling (In Vitro)

Direct receptor binding affinity profiling data for 2,4-Oxazolidinedione, 5,5-diphenyl- is not available in the current body of scientific literature. However, studies on related compounds suggest potential areas of interaction.

Ligand-Binding Assays with Recombinant Receptors

No specific ligand-binding assays using recombinant receptors for 2,4-Oxazolidinedione, 5,5-diphenyl- have been reported. For context, substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives, which are structurally related, have been evaluated for their affinity for the human CB1 cannabinoid receptor. mdpi.com Additionally, some oxazolidinone derivatives have been investigated for their modulation of GABA receptors. nih.gov For example, the triazolyloxazolidinone derivative PH084 has been shown to have its effects on excitatory postsynaptic currents blocked by a GABAB receptor antagonist, suggesting a modulatory role at this receptor. nih.gov

Allosteric Modulation Studies (if applicable)

There are no specific allosteric modulation studies available for 2,4-Oxazolidinedione, 5,5-diphenyl-.

Ion Channel Modulation Studies in Model Systems (In Vitro)

While direct in vitro ion channel modulation studies for 2,4-Oxazolidinedione, 5,5-diphenyl- are not detailed in the available literature, research on other oxazolidinone anticonvulsants and the structurally analogous phenytoin provides a strong basis for its potential mechanisms of action.

The anticonvulsant properties of many drugs are mediated through their interaction with voltage-gated ion channels. wikipedia.org Phenytoin, for example, is a well-established sodium channel blocker. ontosight.ai It stabilizes the inactive state of voltage-gated sodium channels, thereby reducing the firing rate of neurons.

In vitro studies on other oxazolidinone derivatives have demonstrated effects on neuronal excitability. For instance, the triazolyloxazolidinone derivative PH084 has been shown to depress excitatory synaptic transmission and action potential firing in hippocampal CA1 neurons. nih.govnih.gov Specifically, PH084 was found to depress evoked excitatory postsynaptic currents and the amplitude of population spikes. nih.govnih.gov These effects are consistent with a mechanism that reduces neuronal hyperexcitability, a hallmark of seizures.

The table below summarizes the observed in vitro effects of the related oxazolidinone derivative PH084 on neuronal activity in rat hippocampal slices.

Table 1: In Vitro Effects of PH084 (10 µM) on Neuronal Responses in Rat Hippocampal Slices nih.govnih.gov

| Parameter | Effect | Magnitude of Effect |

|---|---|---|

| Population Spike (PS) Amplitude | Depression | 44.2 ± 10.0% decrease |

| Picrotoxin-Induced Multiple Population Spikes | Depression | 44.7 ± 7.0% decrease in spike number |

| Zero Mg2+-Induced Spontaneous Burst Frequency | Reduction | 50.7 ± 24.2% decrease |

Given the structural similarities, it is plausible that 2,4-Oxazolidinedione, 5,5-diphenyl- exerts its anticonvulsant effects through similar ion channel modulation, potentially by blocking voltage-gated sodium channels and/or modulating GABAergic neurotransmission. However, without direct experimental evidence, this remains speculative.

Electrophysiological Recording in Heterologous Expression Systems

Direct electrophysiological studies on 2,4-Oxazolidinedione, 5,5-diphenyl- in heterologous expression systems are not extensively documented in publicly available literature. However, research on structurally related oxazolidinone derivatives provides valuable insights into potential mechanisms of action.

A study on a triazolyl-substituted oxazolidinone, PH084, demonstrated its ability to depress evoked excitatory postsynaptic currents (EPSCs) and reduce the action potential firing frequency in rat hippocampal CA1 neurons. nih.gov This suggests that compounds of the oxazolidinone class may exert their effects by modulating neuronal excitability. The action of PH084 on non-NMDA receptor-mediated EPSCs was found to be blocked by a GABAB receptor antagonist, indicating a potential interaction with GABAergic systems. nih.gov

Given the structural similarity of 2,4-Oxazolidinedione, 5,5-diphenyl- to the well-known anticonvulsant phenytoin (5,5-diphenylhydantoin), which acts by blocking voltage-gated sodium channels, it is plausible that 2,4-Oxazolidinedione, 5,5-diphenyl- may share a similar mechanism. nih.gov Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons, and their blockade can effectively reduce neuronal hyperexcitability associated with seizures. nih.gov However, without direct experimental evidence from heterologous expression systems testing 2,4-Oxazolidinedione, 5,5-diphenyl- on specific ion channel subtypes, its precise electrophysiological profile remains to be elucidated.

Table 1: Investigated Electrophysiological Effects of a Related Oxazolidinone Derivative (PH084)

| Parameter | Observation | Implication |

| Evoked Excitatory Postsynaptic Currents (EPSCs) | Depression | Reduction in excitatory neurotransmission |

| Action Potential Firing Frequency | Reduction | Decreased neuronal excitability |

| Non-NMDA Receptor-Mediated EPSCs | Blockade by GABAB antagonist | Potential modulation of GABAergic signaling |

Calcium Flux and Other Ion Homeostasis Assays

Specific data from in vitro assays examining the direct effect of 2,4-Oxazolidinedione, 5,5-diphenyl- on calcium flux or the homeostasis of other ions are scarce in the current scientific literature.

Nevertheless, the modulation of neuronal excitability, as suggested by studies on related compounds, is intrinsically linked to ion homeostasis. For instance, the inhibition of voltage-gated sodium channels would directly alter sodium ion influx. Furthermore, changes in neuronal firing patterns can indirectly influence intracellular calcium concentrations, which are tightly regulated and crucial for a multitude of cellular processes, including neurotransmitter release and gene expression.

Studies on other anticonvulsants have shown that they can affect calcium dynamics. For example, some antiepileptic drugs have been found to modulate voltage-gated calcium channels or influence intracellular calcium signaling pathways. mdpi.com Whether 2,4-Oxazolidinedione, 5,5-diphenyl- possesses similar properties requires direct investigation using techniques such as fluorescent calcium imaging in cultured neurons or other relevant cell types.

Cellular Pathway Perturbation in Model Cell Culture Systems (In Vitro)

The investigation into how 2,4-Oxazolidinedione, 5,5-diphenyl- perturbs cellular pathways in model cell culture systems is a critical area of research to understand its broader cellular effects beyond direct ion channel modulation.

While direct studies on the signaling pathways affected by 2,4-Oxazolidinedione, 5,5-diphenyl- are limited, the potential for this compound to interact with various signaling cascades can be inferred from its proposed mechanisms of action.

If the compound indeed targets voltage-gated sodium channels, this could lead to downstream effects on signaling pathways sensitive to changes in ion concentrations and membrane potential. For example, alterations in sodium influx can impact the activity of sodium-dependent transporters and exchangers, which in turn can influence intracellular pH and calcium levels, thereby affecting a wide range of signaling molecules.

Furthermore, the observed link between a related oxazolidinone and GABAB receptors suggests a potential to modulate G-protein coupled receptor (GPCR) signaling. nih.gov Activation of GABAB receptors can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the modulation of potassium and calcium channels through the action of G-protein beta-gamma subunits.

Techniques such as microarray analysis or RNA sequencing could reveal changes in the expression of genes involved in neuronal function, stress responses, or metabolic pathways. Similarly, proteomic approaches, like mass spectrometry-based protein quantification, could identify alterations in the levels of proteins that are direct or indirect targets of the compound. These unbiased, large-scale analyses could provide a more complete picture of the cellular perturbations induced by 2,4-Oxazolidinedione, 5,5-diphenyl-.

Exploration of Specific Biochemical Targets and Their Functional Consequences (In Vitro)

The primary hypothesized biochemical target for the anticonvulsant activity of 2,4-Oxazolidinedione, 5,5-diphenyl- is the voltage-gated sodium channel, based on its structural analogy to phenytoin. nih.gov

Table 2: Potential Biochemical Targets and Their Functional Consequences

| Potential Target | Proposed Functional Consequence | Supporting Evidence |

| Voltage-Gated Sodium Channels | Inhibition of channel opening, leading to reduced neuronal excitability. | Structural similarity to phenytoin, a known sodium channel blocker. nih.gov |

| GABAB Receptors | Allosteric modulation, leading to enhanced inhibitory neurotransmission. | In vitro studies on a related oxazolidinone derivative (PH084). nih.gov |

The functional consequence of blocking voltage-gated sodium channels is a reduction in the ability of neurons to fire high-frequency action potentials, a hallmark of epileptic seizures. This use-dependent blockade is a characteristic feature of many successful anticonvulsant drugs. nih.gov

To definitively identify the biochemical targets of 2,4-Oxazolidinedione, 5,5-diphenyl-, further in vitro studies are necessary. These could include radioligand binding assays to assess its affinity for various receptors and ion channels, as well as functional assays to measure the activity of these targets in the presence of the compound.

Chemical Stability and Degradation Pathways of 2,4 Oxazolidinedione, 5,5 Diphenyl

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolytic stability of a compound, particularly its reactivity with water at different pH levels, is a fundamental aspect of its chemical profile.

pH-Dependent Stability Studies

Currently, there is a notable lack of specific, publicly available scientific literature detailing the pH-dependent stability of 2,4-Oxazolidinedione (B1205460), 5,5-diphenyl-. While studies on other oxazolidinone derivatives exist, direct extrapolation of their stability profiles to the 5,5-diphenyl substituted compound would be speculative. For instance, research on 5,5-dimethyl-2,4-oxazolidinedione has been conducted in the context of its use for measuring intracellular pH, but this does not provide kinetic data on its degradation under varying pH conditions. sigmaaldrich.com The electronic and steric effects of the two phenyl groups at the C5 position are expected to significantly influence the susceptibility of the oxazolidinedione ring to hydrolysis compared to smaller alkyl substituents.

To thoroughly assess its stability, a series of kinetic studies at controlled temperatures across a range of pH values (typically from acidic to basic) would be required. Such an analysis would involve monitoring the disappearance of the parent compound over time using techniques like High-Performance Liquid Chromatography (HPLC). The data would allow for the determination of rate constants and half-lives at each pH, providing a comprehensive stability profile.

Identification of Hydrolysis Products

The identification of hydrolysis products is crucial for elucidating the degradation pathway. For 2,4-Oxazolidinedione, 5,5-diphenyl-, hydrolysis would likely involve the cleavage of the ester and/or amide bonds within the heterocyclic ring. Under acidic or basic conditions, the primary hydrolysis product would be expected to be α-hydroxy-α,α-diphenylacetamide, which could further degrade to benzophenone (B1666685) and other smaller molecules.

Hypothesized Hydrolysis Pathway of 2,4-Oxazolidinedione, 5,5-diphenyl-

| Step | Reactant | Conditions | Product(s) |

| 1 | 2,4-Oxazolidinedione, 5,5-diphenyl- | H₂O (Acid or Base Catalysis) | α-Hydroxy-α,α-diphenylacetamide |

| 2 | α-Hydroxy-α,α-diphenylacetamide | Further Hydrolysis | Benzophenone, Ammonia, Carbon Dioxide |

This table represents a hypothesized degradation pathway and requires experimental verification.

Definitive identification of these products would necessitate techniques such as Mass Spectrometry (MS) to determine molecular weights and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their chemical structures.

Photolytic Degradation Pathways and Photostability Assessment

The interaction of a compound with light can lead to its degradation, a process known as photolysis. This is a particularly important consideration for compounds that may be exposed to sunlight during storage or use.

Influence of UV/Visible Light on Compound Integrity

The photostability of 2,4-Oxazolidinedione, 5,5-diphenyl- has not been extensively reported in the scientific literature. The presence of two phenyl groups suggests that the molecule will absorb UV light, which could potentially lead to photolytic degradation. The integrity of the compound under exposure to UV and visible light would need to be assessed through controlled photostability studies. Such studies typically involve irradiating a solution of the compound with a light source of known wavelength and intensity while monitoring its concentration over time.

Identification of Photoproducts

The energy absorbed from light can induce various chemical reactions, leading to the formation of photoproducts. For 2,4-Oxazolidinedione, 5,5-diphenyl-, potential photolytic reactions could include cleavage of the oxazolidinedione ring or reactions involving the phenyl substituents. The identification of these photoproducts is essential for understanding the complete degradation pathway. Techniques such as LC-MS/MS and GC-MS are invaluable for separating and identifying the structures of these degradation products.

Oxidative Degradation Studies and Antioxidant Effects

Oxidative degradation involves the reaction of a compound with oxidizing agents, which can be present in the environment or within biological systems. While some heterocyclic compounds are known to possess antioxidant properties, the specific behavior of 2,4-Oxazolidinedione, 5,5-diphenyl- in this regard is not well-documented.

Studies on other classes of heterocyclic compounds, such as certain thiazolidine-2,4-diones and oxadiazoles, have shown antioxidant activity. nih.gov However, it cannot be assumed that 2,4-Oxazolidinedione, 5,5-diphenyl- would exhibit similar properties. The presence of the diphenyl groups could potentially influence its reactivity towards reactive oxygen species.

To evaluate its oxidative stability, the compound would need to be subjected to various oxidizing conditions, such as exposure to hydrogen peroxide or other radical initiators. The rate of degradation and the resulting products would need to be analyzed. Furthermore, its potential as an antioxidant could be assessed using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay.

Mechanisms of Autoxidation and Induced Oxidation

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen under ambient conditions. For 2,4-Oxazolidinedione, 5,5-diphenyl-, the initiation of autoxidation would likely involve the formation of radical species, potentially through the abstraction of a hydrogen atom from a susceptible position on the molecule. The diphenyl-substituted carbon at the 5-position of the oxazolidinedione ring is a quaternary carbon and thus lacks a hydrogen atom, making it less prone to direct hydrogen abstraction. However, the phenyl rings themselves are potential sites for oxidative attack.

Induced oxidation, on the other hand, involves the degradation of the compound in the presence of external initiators such as heat, light, or chemical agents like peroxides or metal ions. These initiators can accelerate the formation of reactive oxygen species (ROS), which can then attack the 2,4-Oxazolidinedione, 5,5-diphenyl- molecule.

Studies on other oxazolidinone-containing compounds have shown that oxidative degradation can be a significant pathway. For instance, the oxidative degradation of the antibacterial agent RWJ416457 was found to be influenced by pH, metal ions, and temperature, proceeding via a hydrogen abstraction pathway. nih.gov This suggests that the degradation of 2,4-Oxazolidinedione, 5,5-diphenyl- could also be sensitive to environmental conditions.

Role of Free Radicals in Degradation

Free radicals are highly reactive species that play a central role in the degradation of many organic molecules. In the context of 2,4-Oxazolidinedione, 5,5-diphenyl-, free radical-mediated degradation would likely follow a classic chain reaction mechanism consisting of initiation, propagation, and termination steps.

Initiation: The process would begin with the formation of a radical from the parent molecule, likely initiated by an external energy source or a radical initiator.

Propagation: The initially formed radical can then react with molecular oxygen to form a peroxyl radical. This peroxyl radical is capable of abstracting a hydrogen atom from another molecule of 2,4-Oxazolidinedione, 5,5-diphenyl-, thereby propagating the chain reaction and forming a hydroperoxide and a new radical.

Termination: The chain reaction can be terminated by the combination of two radical species to form a stable, non-radical product.

The phenyl groups of 2,4-Oxazolidinedione, 5,5-diphenyl- are susceptible to attack by hydroxyl radicals, a highly reactive free radical. This can lead to the formation of various hydroxylated derivatives as degradation products. The stability of the 5,5-diphenylhydantoin molecule, which is structurally similar, is noted to be incompatible with strong oxidizing agents, further suggesting the susceptibility of the diphenyl-substituted heterocyclic ring system to oxidative degradation. chemicalbook.com

Enzymatic Biotransformation in Non-Human In Vitro Systems (e.g., Liver Microsomes, Recombinant Enzymes)

The biotransformation of xenobiotics, including compounds like 2,4-Oxazolidinedione, 5,5-diphenyl-, is a critical aspect of their pharmacology and toxicology. In vitro systems, such as liver microsomes and recombinant enzymes, are invaluable tools for elucidating the metabolic pathways of new chemical entities. These systems contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. pharmacylibrary.comdoctorlib.org

Identification of Metabolites and Enzyme Systems Involved

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. doctorlib.org Phase I reactions, primarily mediated by CYP enzymes, introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. pharmacylibrary.com

For 5,5-diphenylhydantoin, the major metabolic pathway is aromatic hydroxylation, a classic Phase I reaction catalyzed by CYP enzymes. nih.govdroracle.ai Specifically, the CYP2C9 and to a lesser extent, CYP2C19 isoforms are primarily responsible for the formation of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) as the major metabolite. droracle.ai Given the identical 5,5-diphenyl substitution pattern in 2,4-Oxazolidinedione, 5,5-diphenyl-, it is highly probable that it would undergo a similar metabolic fate in liver microsomes.

Table 1: Predicted Phase I Metabolites of 2,4-Oxazolidinedione, 5,5-diphenyl- based on Analogy with 5,5-Diphenylhydantoin

| Parent Compound | Predicted Metabolite | Metabolic Reaction | Probable Enzyme System |

| 2,4-Oxazolidinedione, 5,5-diphenyl- | 5-(4-hydroxyphenyl)-5-phenyl-2,4-oxazolidinedione | Aromatic Hydroxylation | Cytochrome P450 (CYP2C9, CYP2C19) |

| 2,4-Oxazolidinedione, 5,5-diphenyl- | 5-(3-hydroxyphenyl)-5-phenyl-2,4-oxazolidinedione | Aromatic Hydroxylation | Cytochrome P450 |

Further metabolism of the hydroxylated metabolites could involve the formation of dihydrodiol derivatives, catalyzed by epoxide hydrolase, following an initial epoxidation of the aromatic ring by CYP enzymes. These Phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble products that can be readily eliminated.

The metabolism of other oxazolidinone-containing drugs, such as linezolid, has been shown to be catalyzed by different CYP isoforms, including CYP2J2, CYP4F2, and CYP1B1, highlighting the diversity of CYP enzymes in drug metabolism. nih.gov Therefore, while the metabolism of 2,4-Oxazolidinedione, 5,5-diphenyl- is likely to be dominated by aromatic hydroxylation analogous to phenytoin (B1677684), the involvement of other CYP isoforms cannot be ruled out without direct experimental evidence.

Kinetic Analysis of Biotransformation Reactions

The kinetic analysis of biotransformation reactions provides quantitative insights into the efficiency and capacity of metabolic pathways. This is typically achieved by determining key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.

Km represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity.

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the concentration of the active enzyme.

The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a measure of the enzyme's capacity to metabolize a substrate at low concentrations.

In the context of 2,4-Oxazolidinedione, 5,5-diphenyl-, in vitro kinetic studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine these parameters. For example, by incubating the compound at various concentrations with the enzyme source and measuring the rate of metabolite formation over time, a Michaelis-Menten plot can be generated.

Table 2: Hypothetical Kinetic Parameters for the Biotransformation of 2,4-Oxazolidinedione, 5,5-diphenyl-

| Enzyme System | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human Liver Microsomes | 2,4-Oxazolidinedione, 5,5-diphenyl- | Data not available | Data not available | Data not available |

| Recombinant CYP2C9 | 2,4-Oxazolidinedione, 5,5-diphenyl- | Data not available | Data not available | Data not available |

| Recombinant CYP2C19 | 2,4-Oxazolidinedione, 5,5-diphenyl- | Data not available | Data not available | Data not available |

The table is presented for illustrative purposes to show how kinetic data for the biotransformation of 2,4-Oxazolidinedione, 5,5-diphenyl- would be organized. Actual values can only be obtained through experimental studies.

Understanding the kinetics of biotransformation is crucial for predicting the in vivo clearance of the compound and assessing the potential for drug-drug interactions. nih.gov For instance, if 2,4-Oxazolidinedione, 5,5-diphenyl- is found to be a substrate for a specific CYP isoform, it could compete with other drugs metabolized by the same enzyme, potentially leading to altered plasma concentrations and pharmacological effects.

Advanced Analytical Methodologies for 2,4 Oxazolidinedione, 5,5 Diphenyl Research

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. byjus.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. khanacademy.org For 2,4-Oxazolidinedione (B1205460), 5,5-diphenyl-, several chromatographic methods are pivotal for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of non-volatile compounds like 2,4-Oxazolidinedione, 5,5-diphenyl-. It is widely used for purity assessment and quantification in pharmaceutical analysis. vwr.comethernet.edu.et The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity.

For related oxazolidinone compounds, such as 4-phenyl-2-oxazolidinone enantiomers, chiral HPLC columns are used to separate stereoisomers. sigmaaldrich.com A typical method would employ a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. sigmaaldrich.com Detection is commonly performed using a UV detector, as the phenyl groups in the molecule absorb ultraviolet light. sigmaaldrich.com

Table 1: Example HPLC Parameters for Analysis of Related Oxazolidinones

| Parameter | Condition | Source |

|---|---|---|

| Column | CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase | 80:20 (v/v) mixture of 0.5% triethylamine (B128534) acetate (B1210297) (pH 4.1) and methanol | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 254 nm | sigmaaldrich.com |

| Temperature | Ambient | sigmaaldrich.com |

This table presents a sample method for a related compound, which serves as a starting point for developing a specific method for 2,4-Oxazolidinedione, 5,5-diphenyl-.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. While 2,4-Oxazolidinedione, 5,5-diphenyl- itself has a high melting point (268-272 °C for a related derivative), GC analysis can be applicable, potentially after a derivatization step to increase volatility. sigmaaldrich.com

Research on similar, more volatile oxazolidinediones, such as 5,5-dimethyl-2,4-oxazolidinedione (DMO), has demonstrated the utility of GC in their analysis. nih.gov A GC method was successfully developed to evaluate DMO for determining intracellular pH, indicating that the oxazolidinedione ring system is stable under certain GC conditions. nih.gov For less volatile compounds like 5,5-diphenyl-2,4-oxazolidinedione, derivatization to form more volatile silyl (B83357) or methyl esters might be necessary to facilitate analysis by GC.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis. libretexts.org It is exceptionally useful in synthetic chemistry for monitoring the progress of a reaction and for preliminary purity assessments of the resulting products. libretexts.orgsigmaaldrich.comyoutube.com

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. khanacademy.org The plate is then placed in a sealed chamber containing a solvent (the mobile phase), which moves up the plate by capillary action. byjus.com Compounds separate based on their differing affinities for the stationary phase (the silica gel) and the mobile phase. khanacademy.org Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances, resulting in a lower Retention Factor (Rf) value, while less polar compounds travel further up the plate. byjus.com By comparing the Rf value of a spot to that of a known standard, one can tentatively identify compounds and assess the purity of a sample. youtube.com

Typical TLC Procedure:

Spotting: A dilute solution of the compound is spotted on the baseline of a TLC plate. byjus.com

Development: The plate is placed in a chamber with a suitable solvent system, ensuring the solvent level is below the baseline. byjus.com

Visualization: After the solvent front nears the top of the plate, the plate is removed and dried. Spots are visualized, often using a UV lamp, as the phenyl rings in the compound will fluoresce. sigmaaldrich.com

Mass Spectrometry-Based Quantification and Structural Elucidation